5-(4-fluorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
5-(4-fluorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves a multi-step process. One common method is the three-component microwave-assisted synthesis. This method uses methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under controlled microwave irradiation. The reaction is performed in a one-pot manner, which offers advantages such as short reaction time, pot- and step-economy, and convenient product isolation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of microwave-assisted synthesis can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different aromatic or aliphatic groups.
Scientific Research Applications
5-(4-fluorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-fluorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves the inhibition of specific enzymes and proteins. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar scaffold but include additional ring systems.
Uniqueness
5-(4-fluorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit CDK2 and other kinases makes it a promising candidate for further research and development in anticancer therapies.
Properties
Molecular Formula |
C18H13FN4O |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H13FN4O/c19-14-8-6-13(7-9-14)11-22-12-20-17-16(18(22)24)10-21-23(17)15-4-2-1-3-5-15/h1-10,12H,11H2 |
InChI Key |
CRIKMGNFFHCEHR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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